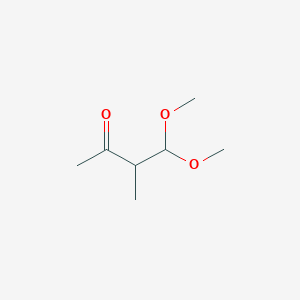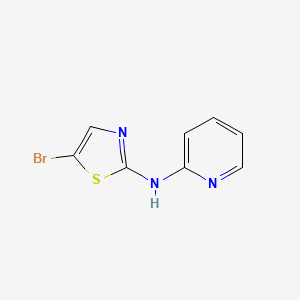
N-(5-ブロモ-1,3-チアゾール-2-イル)ピリジン-2-アミン
概要
説明
N-(5-BROMO-1,3-THIAZOL-2-YL)PYRIDIN-2-AMINE is a heterocyclic compound that contains both thiazole and pyridine rings.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
The primary target of N-(5-Bromo-1,3-thiazol-2-yl)pyridin-2-amine is the P2Y12 receptor in human platelets . The P2Y12 receptor plays a crucial role in platelet aggregation, a process that is essential for blood clotting.
Mode of Action
N-(5-Bromo-1,3-thiazol-2-yl)pyridin-2-amine acts as an inhibitor of platelet aggregation . It achieves this by preventing the activation of the P2Y12 receptor . This inhibition of the P2Y12 receptor is the main mechanism by which it prevents blood clots from forming .
Result of Action
The primary result of the compound’s action is the prevention of blood clot formation . By inhibiting the P2Y12 receptor, the compound prevents platelet aggregation, thereby reducing the risk of blood clot formation . Additionally, the compound has shown activity against endometriosis and polycystic ovary syndrome . It can also be used as a contraceptive for animals and humans because it blocks estrus cycles and ovulation in females .
将来の方向性
生化学分析
Biochemical Properties
5-bromo-N-(pyridin-2-yl)thiazol-2-amine plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, this compound has demonstrated inhibitory effects on platelet aggregation, which is crucial in preventing blood clot formation . Additionally, it has shown activity against endometriosis and polycystic ovary syndrome by preventing the activation of specific cellular pathways . The interactions of 5-bromo-N-(pyridin-2-yl)thiazol-2-amine with these biomolecules highlight its potential therapeutic applications.
Cellular Effects
The effects of 5-bromo-N-(pyridin-2-yl)thiazol-2-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . By inhibiting CDKs, 5-bromo-N-(pyridin-2-yl)thiazol-2-amine can halt cancer cell proliferation and induce apoptosis. Furthermore, its impact on gene expression and cellular metabolism underscores its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, 5-bromo-N-(pyridin-2-yl)thiazol-2-amine exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to interact with topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest . This interaction ultimately leads to cell death, making it a potential candidate for anticancer therapy. Additionally, 5-bromo-N-(pyridin-2-yl)thiazol-2-amine can modulate gene expression by influencing transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 5-bromo-N-(pyridin-2-yl)thiazol-2-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biochemical activity over time . Its degradation products and their potential effects on cellular function are still under investigation. Long-term studies have indicated that 5-bromo-N-(pyridin-2-yl)thiazol-2-amine can have sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of 5-bromo-N-(pyridin-2-yl)thiazol-2-amine vary with different dosages in animal models. At lower doses, this compound has shown therapeutic benefits, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
5-bromo-N-(pyridin-2-yl)thiazol-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. For instance, it has been shown to affect the metabolic flux of certain pathways, leading to changes in metabolite levels . The compound’s interactions with enzymes such as cytochrome P450 can influence its metabolism and clearance from the body, impacting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of 5-bromo-N-(pyridin-2-yl)thiazol-2-amine within cells and tissues are critical for its biological activity. This compound is known to interact with specific transporters and binding proteins that facilitate its uptake and distribution . Its localization within cells can influence its activity, with higher concentrations observed in certain cellular compartments. Understanding the transport and distribution mechanisms of 5-bromo-N-(pyridin-2-yl)thiazol-2-amine is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 5-bromo-N-(pyridin-2-yl)thiazol-2-amine plays a crucial role in its activity and function. This compound has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria . Its presence in these organelles can influence various cellular processes, including DNA replication, transcription, and energy metabolism. Additionally, post-translational modifications and targeting signals can direct 5-bromo-N-(pyridin-2-yl)thiazol-2-amine to specific subcellular locations, enhancing its therapeutic efficacy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-BROMO-1,3-THIAZOL-2-YL)PYRIDIN-2-AMINE typically involves the reaction of 2-aminopyridine with 2-bromoacetyl bromide, followed by cyclization with thiourea. The reaction conditions often include the use of ethanol as a solvent and heating under reflux .
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
N-(5-BROMO-1,3-THIAZOL-2-YL)PYRIDIN-2-AMINE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the thiazole ring .
類似化合物との比較
N-(5-BROMO-1,3-THIAZOL-2-YL)PYRIDIN-2-AMINE can be compared with other similar compounds, such as:
Benzothiazole Derivatives: These compounds also contain a thiazole ring and exhibit similar biological activities, including antimicrobial and anticancer properties.
Thiazole Derivatives: Other thiazole-containing compounds, such as sulfathiazole and ritonavir, share similar chemical properties and biological activities.
Uniqueness
The uniqueness of N-(5-BROMO-1,3-THIAZOL-2-YL)PYRIDIN-2-AMINE lies in its specific combination of the thiazole and pyridine rings, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
特性
IUPAC Name |
5-bromo-N-pyridin-2-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3S/c9-6-5-11-8(13-6)12-7-3-1-2-4-10-7/h1-5H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNOXZQMWMMJMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60416183 | |
| Record name | 5-bromo-N-(pyridin-2-yl)thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54670-78-9 | |
| Record name | 5-bromo-N-(pyridin-2-yl)thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

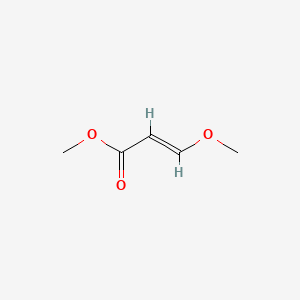
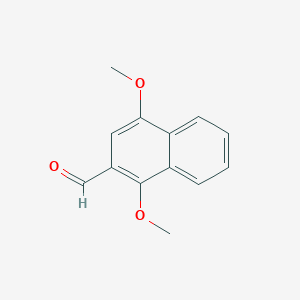



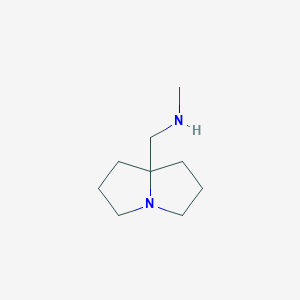
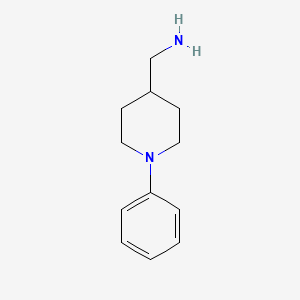
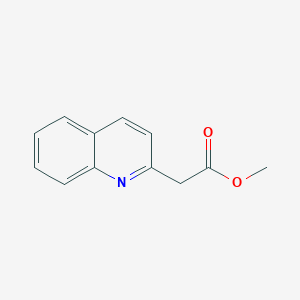
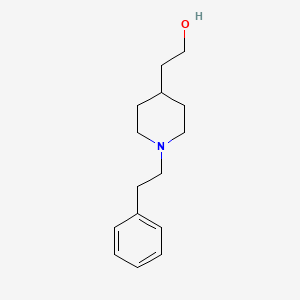
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine](/img/structure/B1366497.png)


